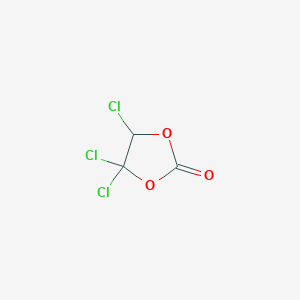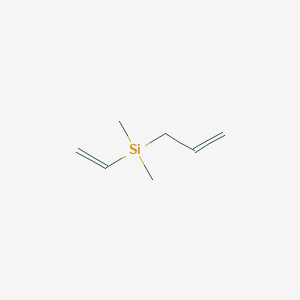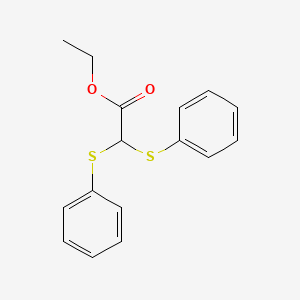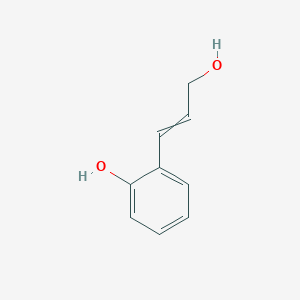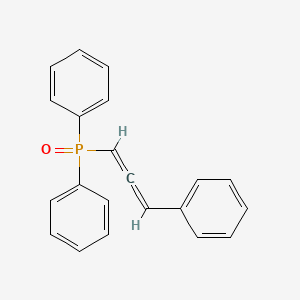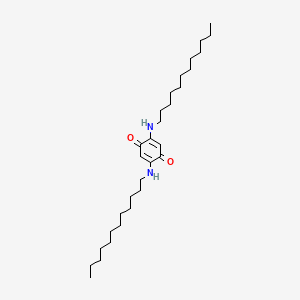
(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring fused with phenyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone typically involves the reaction of hydrazine derivatives with chalcones under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Researchers investigate its efficacy in treating various conditions, including infections and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mécanisme D'action
The mechanism of action of (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-methylphenyl)methanone
- (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-chlorophenyl)methanone
- (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone stands out due to its specific phenyl group arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
7148-91-6 |
|---|---|
Formule moléculaire |
C22H18N2O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C22H18N2O/c25-22(21-20(15-23-24-21)18-9-5-2-6-10-18)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14,20-21H,15H2 |
Clé InChI |
ZVLZBNRHKZUUOD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(N=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


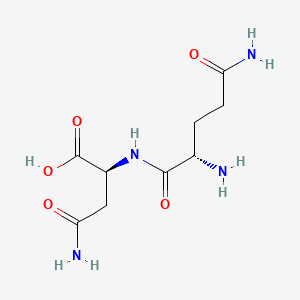
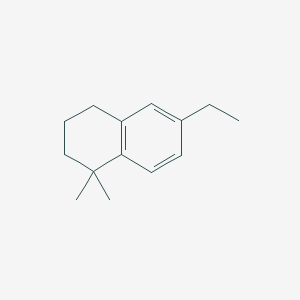
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
